![molecular formula C20H26N2O3 B5037351 3-[1-(2,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5037351.png)
3-[1-(2,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine
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Overview
Description
The compound “3-[1-(2,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine” is a derivative of Trimetazidine . Trimetazidine is a drug sold under many brand names for angina pectoris (chest pain associated with impaired blood flow to the heart) . It is described as the first cytoprotective anti-ischemic agent developed and marketed by Laboratoires Servier (France) .
Synthesis Analysis
The synthesis of this compound involves complex organic reactions. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained .Molecular Structure Analysis
The molecular structure of this compound can be represented by the empirical formula C14H22N2O3 . The molecular weight of the compound is 339.26 g/mol . The compound has a solid form and its melting point is 231-235 °C (lit.) .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in free radical bromination of alkyl benzenes . It can also undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 231-235 °C (lit.) . It has an empirical formula of C14H22N2O3 and a molecular weight of 339.26 g/mol .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-23-18-12-20(25-3)19(24-2)11-16(18)14-22-10-5-4-8-17(22)15-7-6-9-21-13-15/h6-7,9,11-13,17H,4-5,8,10,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASOULIRFQZZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCCC2C3=CN=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(2,4,5-Trimethoxyphenyl)methyl]piperidin-2-yl]pyridine |
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